molecular formula C18H18N2O4 B12640364 (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920802-02-4

(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B12640364
CAS No.: 920802-02-4
M. Wt: 326.3 g/mol
InChI Key: IEMRMOYBXBZCGZ-DYVFJYSZSA-N
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Description

(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves multi-step organic synthesis. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the nitrophenyl and phenylethyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the phenylethyl moiety.

Scientific Research Applications

(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    (6R)-6-(4-methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Features a methyl group on the phenyl ring.

Uniqueness

(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.

Properties

CAS No.

920802-02-4

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18N2O4/c1-13(14-5-3-2-4-6-14)19-11-17(24-12-18(19)21)15-7-9-16(10-8-15)20(22)23/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1

InChI Key

IEMRMOYBXBZCGZ-DYVFJYSZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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